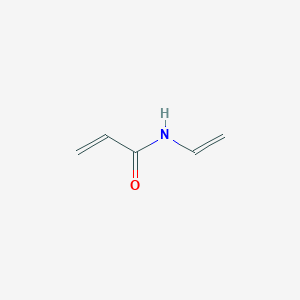
2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is an organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt typically involves multiple steps, starting with the iodination of phenol derivatives The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at specific positions on the phenol ring
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iodine.
Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.
Substitution: The compound can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iodinated phenol derivatives, while substitution reactions could produce compounds with different functional groups replacing the iodine atoms.
Scientific Research Applications
2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a tracer in biological studies.
Medicine: Investigated for potential use in diagnostic imaging due to its iodine content.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with molecular targets through its iodine atoms. These interactions can affect various biochemical pathways, making the compound useful in diagnostic and therapeutic applications. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
- 2-(2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
Uniqueness
2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is unique due to its specific ethylacetamido group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it suitable for specific applications where other similar compounds might not be as effective.
Properties
CAS No. |
49642-61-7 |
|---|---|
Molecular Formula |
C15H17I3NNaO5 |
Molecular Weight |
695.00 g/mol |
IUPAC Name |
sodium;2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H18I3NO5.Na/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22;/h7-8H,4-6H2,1-3H3,(H,21,22);/q;+1/p-1 |
InChI Key |
NNGROMYIBHYQHX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)[O-])I)C(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)




![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)

![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)

